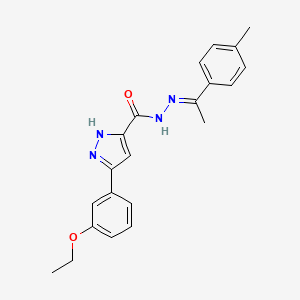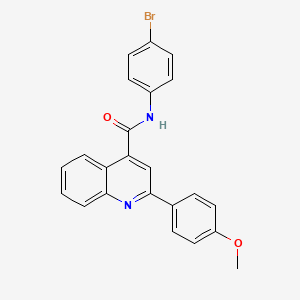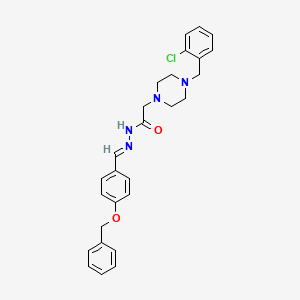![molecular formula C12H11NO3S2 B11673341 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11673341.png)
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a hydroxy-methoxyphenyl group and a methylidene group. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorinating agents, or nitrating mixtures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the thiazolidinone ring.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through its reactive functional groups.
Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industrial applications, it could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
- Vanillin acetate
Comparison: Compared to these similar compounds, (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a hydroxy-methoxyphenyl group
特性
分子式 |
C12H11NO3S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-13-11(15)9(18-12(13)17)6-7-4-3-5-8(16-2)10(7)14/h3-6,14H,1-2H3/b9-6+ |
InChIキー |
USAKTIWMLFERHU-RMKNXTFCSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11673260.png)
![Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11673275.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11673281.png)

![3-(3,4-dimethoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11673284.png)
![5-benzylsulfanyl-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11673291.png)
![3-(4-isobutylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673294.png)
![ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673316.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11673325.png)
![(2E)-N-[(2Z)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide](/img/structure/B11673327.png)

![Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11673330.png)

